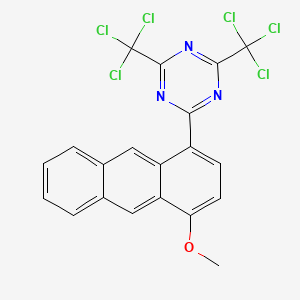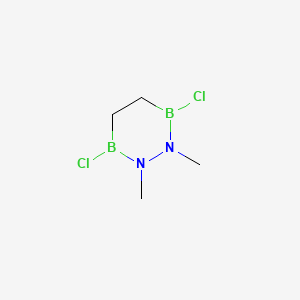
Benzyl cyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl cyanate is an organic compound with the chemical formula C₈H₇NO It is a derivative of benzyl alcohol where the hydroxyl group is replaced by a cyanate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzyl cyanate can be synthesized through several methods:
Reaction of Benzyl Chloride with Potassium Cyanate: This method involves the reaction of benzyl chloride with potassium cyanate in an organic solvent such as acetone. The reaction typically occurs at room temperature and yields this compound.
Dehydration of Benzyl Carbamate: Benzyl carbamate can be dehydrated using phosphorus pentoxide (P₂O₅) to produce this compound. This reaction requires heating to facilitate the removal of water.
Industrial Production Methods
Industrial production of this compound often involves the reaction of benzyl chloride with potassium cyanate due to its simplicity and high yield. The process is carried out in large reactors with controlled temperature and pressure to ensure optimal conversion rates.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl cyanate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form benzyl alcohol and urea.
Reduction: this compound can be reduced to benzylamine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The cyanate group in this compound can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Benzyl alcohol and urea.
Reduction: Benzylamine.
Substitution: Various benzyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzyl cyanate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: this compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Wirkmechanismus
The mechanism of action of benzyl cyanate involves its reactivity with nucleophiles and electrophiles. The cyanate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. In biological systems, this compound can interact with proteins and enzymes, potentially inhibiting their activity or altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl Isocyanate: Similar to benzyl cyanate but with an isocyanate group instead of a cyanate group. It is more reactive and used in different synthetic applications.
Benzyl Carbamate: A precursor to this compound, used in the synthesis of this compound through dehydration.
Phenyl Cyanate: Similar structure but with a phenyl group instead of a benzyl group. It has different reactivity and applications.
Uniqueness
This compound is unique due to its balanced reactivity, making it suitable for various synthetic applications Its ability to undergo hydrolysis, reduction, and substitution reactions provides versatility in organic synthesis
Eigenschaften
| 75403-69-9 | |
Molekularformel |
C8H7NO |
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
benzyl cyanate |
InChI |
InChI=1S/C8H7NO/c9-7-10-6-8-4-2-1-3-5-8/h1-5H,6H2 |
InChI-Schlüssel |
WIJRMGQOERPOJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine](/img/no-structure.png)







